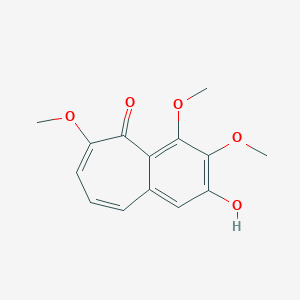
2-Hydroxy-3,4,6-trimethoxy-benzocyclohepten-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3,4,6-trimethoxy-benzocyclohepten-5-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of science. This compound is characterized by the presence of hydroxy and methoxy groups attached to a benzocycloheptenone core, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,4,6-trimethoxy-benzocyclohepten-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Methylation and Formylation: The synthesis begins with the methylation and formylation of a suitable benzaldehyde derivative to obtain 2-Hydroxy-3,4,6-trimethoxybenzaldehyde.
Wittig Reaction: The 2-Hydroxy-3,4,6-trimethoxybenzaldehyde is then subjected to a Wittig reaction in the presence of a phosphonium ylide to form the desired benzocycloheptenone.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3,4,6-trimethoxy-benzocyclohepten-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the benzocycloheptenone core can be reduced to form alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield corresponding ketones, while reduction of the carbonyl group may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3,4,6-trimethoxy-benzocyclohepten-5-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3,4,6-trimethoxy-benzocyclohepten-5-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3,4,4’-trimethoxychalcone: This compound shares similar structural features but differs in the position of the methoxy groups.
2-Hydroxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one: Another structurally related compound with variations in the hydroxy and methoxy group positions.
Uniqueness
2-Hydroxy-3,4,6-trimethoxy-benzocyclohepten-5-one is unique due to its specific arrangement of hydroxy and methoxy groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
612822-85-2 |
|---|---|
Molekularformel |
C14H14O5 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
2-hydroxy-3,4,6-trimethoxybenzo[7]annulen-5-one |
InChI |
InChI=1S/C14H14O5/c1-17-10-6-4-5-8-7-9(15)13(18-2)14(19-3)11(8)12(10)16/h4-7,15H,1-3H3 |
InChI-Schlüssel |
YVNSAXVZKHCVBT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=CC(=C(C(=C2C1=O)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


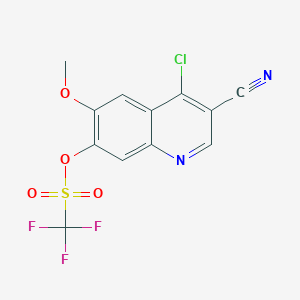
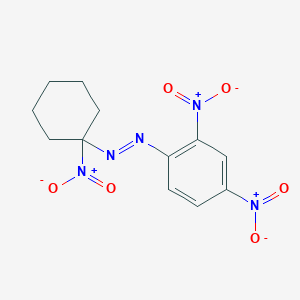

![N-(4-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14234264.png)
![11-Oxabicyclo[8.2.1]tridec-1(13)-ene-6,12-dione, 5,9,9-trimethyl-](/img/structure/B14234266.png)
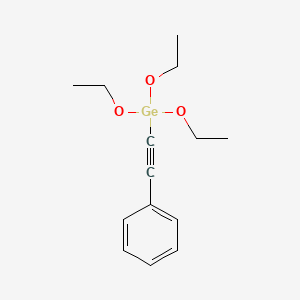
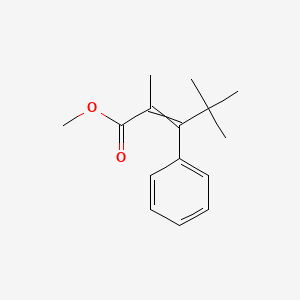
![Piperidine, 1,1'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14234291.png)
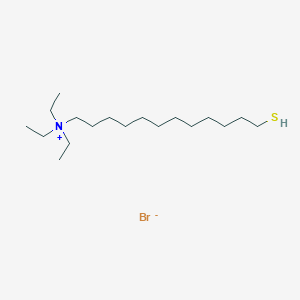
![3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14234316.png)
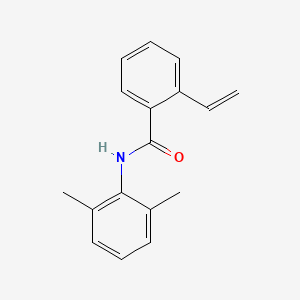

![1,2,4,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B14234334.png)
![Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14234336.png)
